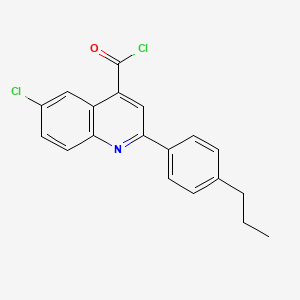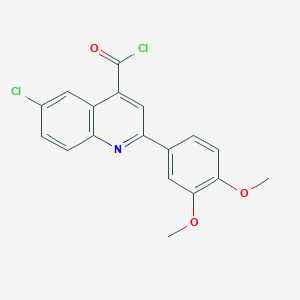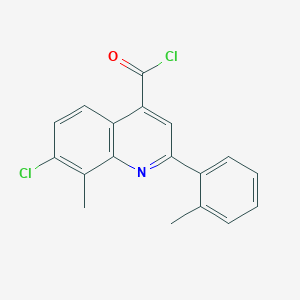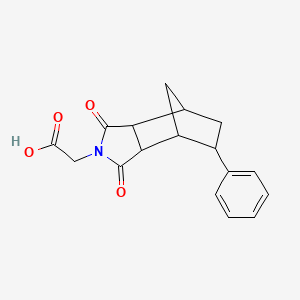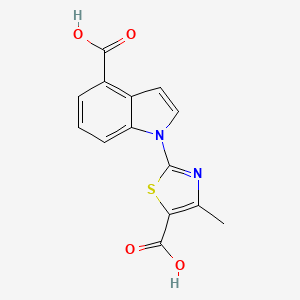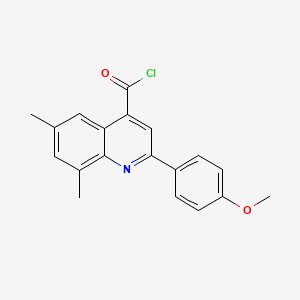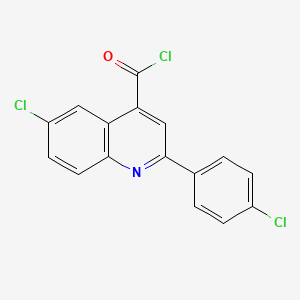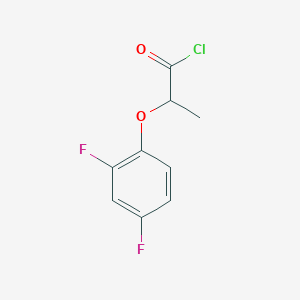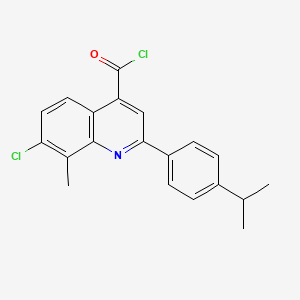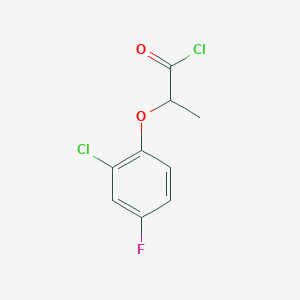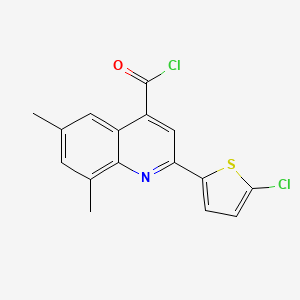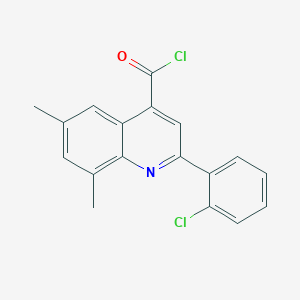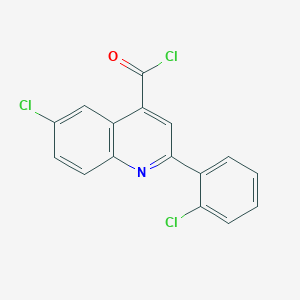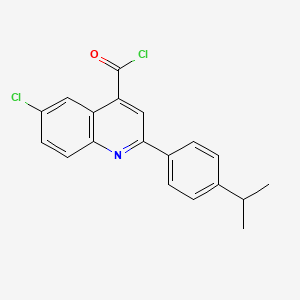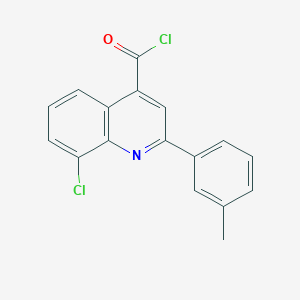
8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride
描述
“8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C17H11Cl2NO and a molecular weight of 316.19 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride” is 1S/C17H11Cl2NO/c1-10-4-2-5-11(8-10)15-9-13(17(19)21)12-6-3-7-14(18)16(12)20-15/h2-9H,1H3 . This code provides a specific textual representation of the molecule’s structure.科研应用
Green Chemistry in Quinoline Synthesis
Quinoline derivatives are renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The synthesis of quinoline and its derivatives traditionally requires harsh conditions. However, recent advancements in green chemistry aim to mitigate environmental and health impacts by minimizing hazardous chemicals in synthesis processes. Innovations in green synthesis methods for quinoline derivatives represent a significant stride towards eco-friendly and sustainable chemistry, offering a path to safer, cleaner production of these valuable compounds (Nainwal et al., 2019).
Corrosion Inhibition
Quinoline derivatives have emerged as effective anticorrosive agents, especially in protecting metallic surfaces from corrosion. Their ability to form stable chelating complexes with metal surfaces highlights their utility in industrial applications where corrosion resistance is crucial. The specific functional groups within quinoline derivatives, such as hydroxyl and amino groups, contribute to their adsorption and protective capabilities, making them valuable in materials science and engineering (Verma et al., 2020).
Medicinal Chemistry and Drug Development
Quinoline motifs are pivotal in medicinal chemistry due to their extensive bioactivity. This review emphasizes the quinoline structure's significance in developing new drugs, with numerous derivatives exhibiting potent pharmacological effects. The ongoing research in this domain underscores the potential of quinoline derivatives in contributing to future therapeutic agents, further establishing the quinoline core as a fundamental scaffold in drug discovery (Ajani et al., 2022).
Environmental and Ecological Impact
The environmental footprint of quinoline, particularly its degradation challenges, is a concern due to its widespread industrial use. The difficulty in natural decomposition, alongside potential carcinogenic, teratogenic, and mutagenic effects, necessitates advanced degradation methods to mitigate its environmental impact. This review delves into the current state and challenges of quinoline degradation, highlighting the urgency for efficient, environmentally friendly degradation techniques (Luo et al., 2020).
Safety And Hazards
性质
IUPAC Name |
8-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-4-2-5-11(8-10)15-9-13(17(19)21)12-6-3-7-14(18)16(12)20-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABDNDWRGHXGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



